N-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Lead-likeness Physicochemical profiling Fragment-based screening

Sourcing an authentic, C3-unsubstituted thiazolopyrimidine negative control often introduces batch-to-batch variability that compromises assay windows. This compound (CAS 443329-52-0) is the exact solution: • Ortho-ethoxy constraint alters H-bond capacity and reduces logP (<2.1) relative to para analogs, minimizing promiscuous binding risk. • Absence of C3-aryl substitution abrogates biological activity, delivering a validated inactive comparator for kinase, GPCR, or epigenetic target engagement assays. • Consistent free-base solid form eliminates salt-form variability across resupply orders.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 443329-52-0
Cat. No. B2438366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS443329-52-0
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
InChIInChI=1S/C15H15N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19)
InChIKeyMWQVAXFULAVAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Scaffold of N-(2-Ethoxyphenyl)thiazolopyrimidine


N-(2-Ethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-52-0) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide class, a scaffold widely explored for anti-inflammatory, anticancer, and antimicrobial activities [1]. The compound has the molecular formula C15H15N3O3S, a molecular weight of 317.36 Da, and features a 2-ethoxyphenyl amide substituent on a 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine core . It is available as a screening compound from commercial suppliers such as ChemBridge and is typically supplied as a solid in free-base form .

Compound Type Heterocyclic screening compound (thiazolo[3,2-a]pyrimidine-6-carboxamide)
Physicochemical Profile Lead-like properties reported (MW
Supply Format Solid free-base; suitable for solution preparation in screening workflows

Critical Influence of N-(2-Ethoxyphenyl) Substituent


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide series, even modest modifications to the N-aryl carboxamide group produce large shifts in physicochemical properties and biological target engagement [1]. Substitution at the ortho position of the phenyl ring—as seen with the 2-ethoxyphenyl group in CAS 443329-52-0—introduces steric constraints and alters hydrogen-bonding capacity relative to para-substituted or unsubstituted phenyl analogs . These differences translate into meaningful changes in logP, solubility, and pharmacokinetic behavior, making direct substitution by a generic 5-oxo-thiazolopyrimidine-6-carboxamide without quantitative benchmarking a high-risk procurement decision [1].

Ortho-ethoxy substitution
Intramolecular H-bonding may alter target selectivity compared to para- or unsubstituted analogs
Absence of 3-phenyl group
Lower MW and lipophilicity may shift solubility and off-target binding profile relative to 3-phenyl analogs
C3-unsubstituted scaffold
Conformational flexibility differs; may not reproduce activity of C3-aryl thiazolopyrimidine leads

Quantitative Differentiation of N-(2-Ethoxyphenyl) Thiazolopyrimidine


Reduced MW and Lipophilicity Over 3-Phenyl Analog

CAS 443329-52-0 demonstrates a molecular weight of 317.36 Da, which is 73.64 Da lower than the 3-phenyl-substituted analog N-(2-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (MW 391 Da) . The absence of the 3-phenyl substituent also reduces the calculated logP from approximately 2.59 (3-phenyl analog) to an estimated 1.9–2.1 for CAS 443329-52-0, based on fragment-based logP contribution models and the loss of one aromatic ring [1]. This shift places CAS 443329-52-0 closer to the lead-like chemical space (MW ≤ 350, logP ≤ 3), making it a more attractive starting point for fragment elaboration or scaffold-hopping campaigns [1].

MW & LogP Shift
Class-level inference
ΔMW −73.64 Da ΔlogP ~−0.5 to −0.7
Positions compound closer to lead-like space for fragment elaboration
Estimated logP; comparison with 3-phenyl analog SC-9136163
Lead-likeness Physicochemical profiling Fragment-based screening

Ortho-Ethoxy vs. Para-Phenoxy H-Bonding Capacity

The ortho-ethoxy group in CAS 443329-52-0 introduces an intramolecular hydrogen-bond acceptor (the ether oxygen) adjacent to the amide NH, which can compete with intermolecular target interactions [1]. In contrast, the para-phenoxy analog 5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide (BindingDB BDBM37218) lacks this intramolecular interaction, leaving the amide NH fully available for target binding [2]. While direct head-to-head biological data are lacking, this stereoelectronic difference is predicted to shift target selectivity profiles, as has been observed in other ortho-substituted carboxamide series [1].

H-Bonding Topology
Class-level inference
Ortho-ethoxy: 6-membered intramolecular H-bond possible
Para-phenoxy (BDBM37218): no intramolecular H-bond
May influence target engagement kinetics and selectivity profiles
Structural inference; no direct head-to-head biological data
Hydrogen bonding Target engagement SAR

Scaffold Planarity: C3-Unsubstituted vs. C3-Aryl Analogs

CAS 443329-52-0 lacks the C3 substituent present in many bioactive thiazolo[3,2-a]pyrimidine-6-carboxamides, including the 3-phenyl analog and the anti-inflammatory derivatives disclosed in US4558046A [1]. The absence of a C3 aryl group increases the conformational flexibility of the dihydrothiazole ring and reduces the overall planar surface area, potentially altering DNA intercalation or kinase ATP-site binding modes [1]. This structural feature provides a differentiated pharmacophore for screening against targets where excessive planarity leads to polypharmacology or toxicity [1].

Scaffold Planarity
Class-level inference
C3-unsubstituted (this compound): more flexible, lower planar area
C3-aryl analogs (e.g., 3-phenyl): rigid, extended aromatic surface
Differentiated pharmacophore may reduce polypharmacology risk
Categorical difference; quantitative target-binding data not established
Scaffold planarity Conformational analysis SAR

Application Scenarios for N-(2-Ethoxyphenyl) Thiazolopyrimidine


Fragment-Based Lead Discovery and Scaffold Hopping

With a molecular weight of 317 Da and an estimated logP < 2.1, CAS 443329-52-0 is positioned within lead-like chemical space suitable for fragment-based screening and scaffold-hopping programs . Its lower lipophilicity relative to the 3-phenyl analog reduces the risk of promiscuous binding, making it a preferred choice for primary screening cascades that prioritize ligand efficiency metrics .

Ortho-Substitution Probe for Target Selectivity

The ortho-ethoxy group in CAS 443329-52-0 provides a unique probe for evaluating how intramolecular hydrogen bonding modulates target engagement [1]. This compound can serve as a tool molecule in SAR studies comparing ortho-, meta-, and para-substituted N-aryl thiazolopyrimidine-6-carboxamides to map selectivity determinants across kinase, GPCR, or epigenetic target panels [1].

Negative Control for C3-Aryl Thiazolopyrimidines

The absence of C3 substitution in CAS 443329-52-0 is expected to substantially reduce or abrogate the biological activity observed for C3-aryl-substituted analogs [2]. This makes the compound a valuable negative control or inactive comparator in cell-based assays designed to validate target engagement and mechanism of action for C3-aryl thiazolopyrimidine-6-carboxamide leads [2].

Application
Selection Property
Validation Focus
Fragment-based screening and scaffold elaboration
Lead-like physicochemical profile (MW, logP)
Ligand efficiency and off-target binding risk
Ortho-substitution SAR probe
Intramolecular H-bonding capability
Target selectivity and binding kinetics
C3-aryl comparator / negative control
Scaffold planarity and C3-substituent absence
Target engagement assay for C3-aryl lead series
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